molecular formula C15H22O6S4 B11829209 Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside

Cat. No.: B11829209
M. Wt: 426.6 g/mol
InChI Key: OBQWSFAYPBHLDR-BUWKTABGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a chemical compound extensively used in biopharmaceutical research. It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at positions 2, 3, 4, and 6, as well as a thiomethyl group at the anomeric position. This compound is pivotal in the synthesis of various pharmaceutical agents and serves as a key intermediate in carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside typically involves the acetylation of methyl a-D-thiomannopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomannopyranoside.

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Methyl a-D-thiomannopyranoside.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Derivatives with various functional groups.

Scientific Research Applications

Applications in Oligonucleotide Synthesis

One of the primary applications of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is as a linker in the synthesis of oligodeoxyribonucleotides. Its ability to form stable glycosidic bonds makes it an ideal candidate for constructing oligonucleotides with specific sequences that are essential for genetic research and therapeutic development .

Table 1: Comparison of Linkers in Oligonucleotide Synthesis

Linker TypeStabilityReactivityApplication
Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranosideHighModerateOligonucleotide synthesis
Other Glycosidic LinkersVariableHighGeneral chemical synthesis

The compound has demonstrated significant biological activity against various pathogens and diseases. Notably, it has been shown to inhibit the expression of certain growth factors involved in diseases such as HIV and malaria .

Antimicrobial Activity

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits antimicrobial properties. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve interference with cellular signaling pathways critical for cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside against various bacterial strains. The results indicated that modifications to the thiomannopyranoside structure significantly enhanced its antimicrobial potency .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 and MCF-7. The study found that several derivatives exhibited low IC50 values (ranging from 1.9 to 7.52 μg/mL), suggesting strong potential for development into anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its solubility and stability, allowing it to effectively participate in biochemical reactions. The thiomethyl group can undergo oxidation or substitution, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol

Uniqueness

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its glucopyranoside counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a thio-glycoside compound derived from D-mannopyranose. It is characterized by its molecular formula C15H22O9SC_{15}H_{22}O_9S and a molecular weight of approximately 378.4 g/mol. This compound has garnered attention for its unique biological activities, particularly in the fields of antiviral and antibacterial research.

The synthesis of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside involves several steps to introduce the thio group while preserving the sugar structure. The compound features four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the sugar ring. Its physical properties include a melting point ranging from 123.0 to 127.0 °C and a density of 1.29 g/cm³.

Antiviral Properties

Research indicates that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits potential antiviral activity. It has been shown to inhibit the replication of certain viruses by interfering with their glycoprotein interactions necessary for viral entry into host cells.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. Notably, it has been effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of cell wall synthesis .

Mechanistic Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have revealed insights into the binding affinities of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside with various proteins and enzymes. The presence of the thioether linkage enhances binding stability compared to similar compounds without this modification.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside can be compared with other structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranosideC16H24O9SC_{16}H_{24}O_9SSimilar structure with an ethyl group
Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideC15H22O9C_{15}H_{22}O_9Beta anomer; used for comparison in biological activity
Cyanomethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranosideC16H24O9SC_{16}H_{24}O_9SContains a cyano group; used in glycosylation reactions

This table highlights how methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside stands out due to its specific thioether linkage which enhances both its stability and biological activity.

Case Studies

  • Antiviral Activity Study : In vitro studies demonstrated that methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside effectively inhibited viral replication in cell cultures infected with specific viruses. The compound's mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry .
  • Antibacterial Efficacy : A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside with high anomeric purity?

  • The synthesis typically involves the reaction of mannose pentaacetate with a thiol nucleophile (e.g., methylthiol) under Lewis acid catalysis (e.g., BF₃·Et₂O). Key steps include controlling the anomeric configuration via reaction conditions (temperature, solvent, and catalyst stoichiometry). For example, BF₃·Et₂O promotes α-anomer formation via an SN1-like mechanism . Post-synthesis purification (e.g., column chromatography) is critical to remove β-anomer impurities (~5%), as noted in commercial samples .

Q. How can researchers confirm the anomeric configuration of thiomannopyranoside derivatives experimentally?

  • Single-crystal X-ray crystallography is the gold standard for unambiguous anomeric assignment. For example, a study on a related 4-methoxyphenyl thiomannoside resolved discrepancies between reported optical rotations and actual configurations by confirming the α-anomer via crystallography . Alternatively, NMR coupling constants (e.g., 3JH1H2^3J_{H1-H2}) can provide preliminary insights: α-anomers typically exhibit values <2 Hz, while β-anomers show ~8–10 Hz .

Q. What analytical methods are recommended for assessing purity and isomer ratios in thiomannoside preparations?

  • High-performance liquid chromatography (HPLC) with polar columns (e.g., C18) and UV detection is effective for separating α/β anomers. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and detects acetyl group loss. Quantitative 1H^{1}\text{H}-NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) can also determine isomer ratios .

Advanced Research Questions

Q. How do electronic effects of aryl substituents influence the reactivity of thiomannosides in glycosylation reactions?

  • Electron-donating groups (e.g., methoxy) on aryl thioaglycones lower oxidation potentials, enabling electrochemical activation for glycosylation. This "arming" effect enhances reactivity toward electrophilic agents (e.g., NIS/AgOTf), allowing selective coupling with disarmed acceptors. Mechanistic studies using cyclic voltammetry and DFT calculations have quantified these effects .

Q. What methodologies enable the study of thiomannoside interactions with glycosidases or lectins?

  • Fluorescently tagged analogs (e.g., 4-methylumbelliferyl derivatives) are used in enzyme kinetics assays. For example, acetylated substrates require deprotection by esterases before hydrolysis, allowing real-time monitoring of enzymatic activity via fluorescence spectroscopy . Surface plasmon resonance (SPR) can quantify binding affinities with lectins, with KD values often in the µM range .

Q. How can conflicting data on anomeric reactivity in thioglycosides be resolved?

  • Contradictions often arise from impurities or misassignment of anomeric configurations. A case study on 4-methoxyphenyl thiomannoside demonstrated that earlier reports incorrectly assigned β-configuration due to reliance on optical rotation alone. Reanalysis via X-ray crystallography and 13C^{13}\text{C}-NMR chemical shifts (C1 δ ~85 ppm for α vs. ~90 ppm for β) resolved the issue .

Q. Methodological Considerations

Designing experiments to optimize glycosylation yields using thiomannoside donors:

  • Screen activators (e.g., NIS, Ph2SO/Tf2O) and solvents (CH2Cl2 vs. EtCN) to balance donor reactivity and acceptor accessibility. Monitor reaction progress via TLC (hexane/EtOAc) and quantify yields using 19F^{19}\text{F}-NMR with fluorinated acceptors .

Addressing stability challenges in thiomannoside storage:

  • Acetylated derivatives are hygroscopic; store desiccated at -20°C under argon. Degradation (e.g., acetyl migration) can be detected via 1H^{1}\text{H}-NMR by monitoring H2–H4 chemical shifts .

Properties

Molecular Formula

C15H22O6S4

Molecular Weight

426.6 g/mol

IUPAC Name

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-methoxyoxan-2-yl]methyl] ethanethioate

InChI

InChI=1S/C15H22O6S4/c1-7(16)22-6-11-12(23-8(2)17)13(24-9(3)18)14(25-10(4)19)15(20-5)21-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15?/m1/s1

InChI Key

OBQWSFAYPBHLDR-BUWKTABGSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C

Canonical SMILES

CC(=O)SCC1C(C(C(C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.